N',N'-Diethyl-N-(2-(pyrrolidin-1-yl)quinolin-4-yl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(diethylamino)ethyl]-2-(pyrrolidin-1-yl)quinolin-4-amine is a complex organic compound that features a quinoline core substituted with a diethylaminoethyl group and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(diethylamino)ethyl]-2-(pyrrolidin-1-yl)quinolin-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the diethylaminoethyl and pyrrolidinyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(diethylamino)ethyl]-2-(pyrrolidin-1-yl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinoline core or the amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-[2-(diethylamino)ethyl]-2-(pyrrolidin-1-yl)quinolin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of advanced materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-[2-(diethylamino)ethyl]-2-(pyrrolidin-1-yl)quinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-[2-(dimethylamino)ethyl]-1,8-naphthalimide: Used as a photoinitiator in polymer chemistry.
N,N-diethyl-1,2-diaminoethane: Commonly used as a ligand in coordination chemistry.
Uniqueness
N-[2-(diethylamino)ethyl]-2-(pyrrolidin-1-yl)quinolin-4-amine is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H28N4 |
---|---|
Molecular Weight |
312.5 g/mol |
IUPAC Name |
N',N'-diethyl-N-(2-pyrrolidin-1-ylquinolin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C19H28N4/c1-3-22(4-2)14-11-20-18-15-19(23-12-7-8-13-23)21-17-10-6-5-9-16(17)18/h5-6,9-10,15H,3-4,7-8,11-14H2,1-2H3,(H,20,21) |
InChI Key |
KIDOSIMXCQHVRG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=CC(=NC2=CC=CC=C21)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.